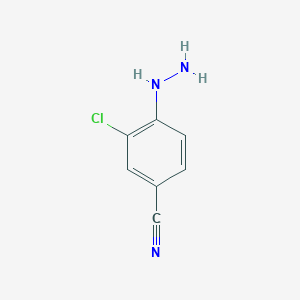

3-Chloro-4-hydrazinobenzonitrile

Description

3-Chloro-4-hydrazinobenzonitrile (molecular formula C₇H₅ClN₃, molecular weight 181.59 g/mol) is a benzonitrile derivative substituted with a chlorine atom at the 3-position and a hydrazine group (-NH-NH₂) at the 4-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic systems and coordination complexes. Its structural features—chloro and hydrazinyl substituents adjacent to a nitrile group—make it a versatile precursor for reactions involving cyclization, nucleophilic substitution, and coordination chemistry.

Properties

IUPAC Name |

3-chloro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYEHDTFWHIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383868 | |

| Record name | 3-Chloro-4-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254880-25-6 | |

| Record name | 3-Chloro-4-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydrazinobenzonitrile typically involves a multi-step process starting from 2-chloro-4-cyanoaniline . The key steps include:

Diazotization: 2-chloro-4-cyanoaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (-5°C) to form the diazonium salt.

Reduction: The diazonium salt is then reduced using stannous chloride dihydrate in hydrochloric acid to yield 2-chloro-4-cyanophenylhydrazine.

Hydrazination: The final step involves the reaction of 2-chloro-4-cyanophenylhydrazine with hydrazine hydrate to produce this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydrazinobenzonitrile undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.

Major Products:

Oxidation: Azides and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydrazinobenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinobenzonitrile involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Chloro-4-hydrazinobenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent positions and functional groups:

Key Observations:

- Substituent Effects: The hydrazine group in the target compound introduces nucleophilic reactivity, distinguishing it from analogs like 3-amino-4-chlorobenzonitrile (amine group) or 3-hydroxy derivatives. This makes it more reactive toward ketones/aldehydes, forming hydrazones or participating in cyclocondensation reactions .

- Chlorine Position : Compounds with chlorine at the 3-position (e.g., 3-Chloro-4-hydroxy-5-methylbenzonitrile) exhibit enhanced stability against electrophilic substitution compared to 4-chloro analogs due to steric and electronic effects.

- Biological Activity: Hydrazine derivatives, including benzothiazine-based analogs, are associated with antimicrobial and antitumor activities , whereas hydroxy- or amino-substituted benzonitriles are more commonly linked to agrochemical applications .

Physical Properties and Stability

- Melting Points : 3-Hydroxybenzonitrile (mp 79–81°C) has a lower melting point compared to chlorinated analogs due to reduced molecular symmetry and weaker intermolecular forces.

- Stability : Chlorine substituents generally enhance thermal stability but may increase toxicity. The hydrazine group in the target compound necessitates careful handling under inert conditions to prevent oxidation .

Biological Activity

3-Chloro-4-hydrazinobenzonitrile (CAS Number: 254880-25-6) is an organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and safety profile, drawing on a variety of scientific studies and data sources.

- Molecular Formula : C7H8ClN3

- Molecular Weight : 169.61 g/mol

- Appearance : Off-white solid

- Melting Point : 241-244 °C (decomposes)

- Boiling Point : 325.9 °C at 760 mmHg

This compound has been studied for its potential as a cytotoxic agent. It is believed to exert its effects through the inhibition of cellular respiration pathways by being metabolized to cyanide, which inhibits cytochrome c oxidase, a critical component of the mitochondrial electron transport chain .

Cytotoxic Effects

Research indicates that this compound can induce apoptosis in various cancer cell lines. A study demonstrated that it exhibits selective cytotoxicity towards human cancer cells, suggesting its potential as an anti-cancer agent . The compound's ability to disrupt cellular metabolism makes it a candidate for further investigation in cancer therapeutics.

Study on Anticancer Activity

A significant study focused on the anticancer properties of this compound involved its application in vitro against several human cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 12 µM

- A549: 10 µM

These findings suggest that the compound has promising activity against multiple types of cancer cells, warranting further exploration into its mechanisms and therapeutic applications.

Toxicity Information

The compound is classified as harmful upon exposure:

- Eye Contact : Causes irritation and may lead to chemical conjunctivitis.

- Skin Contact : Irritant; harmful if absorbed.

- Inhalation : Causes respiratory tract irritation.

- Ingestion : Harmful; may cause gastrointestinal irritation and potentially release cyanide, leading to severe health risks including headache, dizziness, and unconsciousness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.